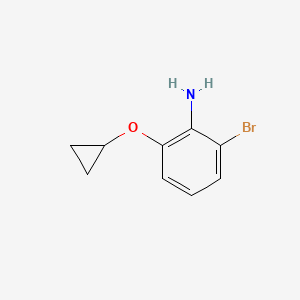
4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 2-chloro-5-nitrobenzotrifluoride with 1,4-cyclohexanedimethanol in the presence of sodium hydride in anhydrous dimethylformamide (DMF) to form an intermediate dinitro compound . This intermediate is then subjected to further reactions, including reduction and amination, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and high-yield reaction conditions to ensure cost-effective and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.
Scientific Research Applications
4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. The carboxylic acid group can participate in various biochemical reactions, including enzyme catalysis and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar in structure but lacks the amino group.
4-(Trifluoromethyl)cyclohexanecarboxylic acid: Similar but may exist as a mixture of cis and trans isomers.
Uniqueness
4-Amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12F3NO2 |
|---|---|
Molecular Weight |
211.18 g/mol |
IUPAC Name |
4-amino-1-(trifluoromethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F3NO2/c9-8(10,11)7(6(13)14)3-1-5(12)2-4-7/h5H,1-4,12H2,(H,13,14) |
InChI Key |
YOLCTQFNQZBXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
![Tert-butyl1-oxaspiro[2.3]hexane-5-carboxylate](/img/structure/B15315164.png)
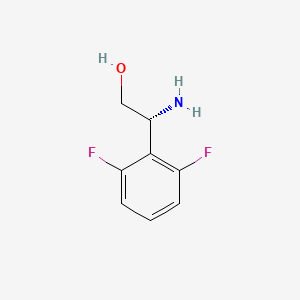
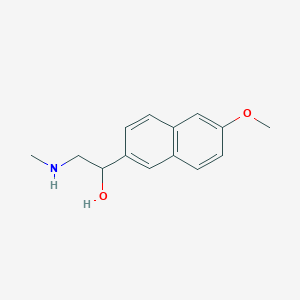
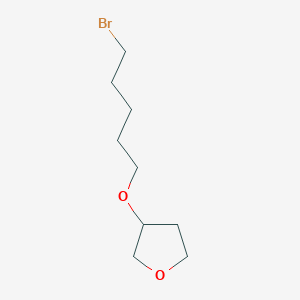
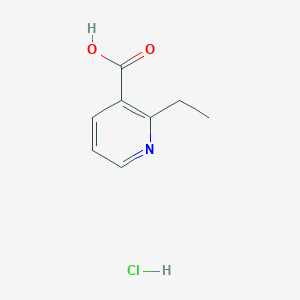
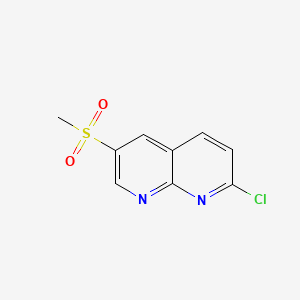

![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)


![2-[3-(Dimethylamino)phenyl]acetaldehyde](/img/structure/B15315231.png)
